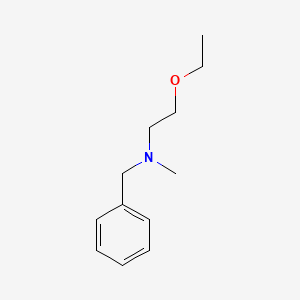

N-ethoxyethyl-N-methylbenzylamine

説明

特性

分子式 |

C12H19NO |

|---|---|

分子量 |

193.28 g/mol |

IUPAC名 |

N-benzyl-2-ethoxy-N-methylethanamine |

InChI |

InChI=1S/C12H19NO/c1-3-14-10-9-13(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |

InChIキー |

KATSCYNVRMCXQP-UHFFFAOYSA-N |

正規SMILES |

CCOCCN(C)CC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Features of Benzylamine Derivatives

Note: *Theoretical values for N-ethoxyethyl-N-methylbenzylamine are calculated based on structural analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key observations:

- Solubility : Ether-containing derivatives (e.g., ethoxyethyl, methoxyethyl) exhibit higher polarity and better solubility in organic solvents compared to purely aliphatic substituents .

- Thermal Stability : Esters (e.g., acetoxyethyl) may decompose at lower temperatures than ethers due to labile ester linkages .

Table 3: Hazard Classification and Handling

N-Ethoxyethyl-N-methylbenzylamine is expected to have moderate toxicity, similar to other tertiary amines. However, nitrosamine derivatives (e.g., N-Nitrosomethylethylamine) are highly carcinogenic and require stringent controls .

Q & A

Q. Basic

- Hazards: Acute toxicity (oral, dermal); irritant to eyes/skin .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What reaction mechanisms govern the oxidation and reduction pathways of N-ethoxyethyl-N-methylbenzylamine?

Q. Advanced

- Oxidation:

- With KMnO₄/CrO₃: Cleavage of the ethoxyethyl group yields benzaldehyde or benzoic acid .

- Competing pathways may produce nitroso intermediates under strong acidic conditions.

- Reduction:

- LiAlH₄ reduces the amine to a primary amine (N-methylbenzylamine) .

Experimental Design Tips:

- Use deuterated solvents (e.g., CDCl₃) for in-situ NMR monitoring of intermediates.

- Quench reactions with aqueous NaHSO₃ to stabilize sensitive products.

How can researchers resolve contradictions in reported oxidation products of N-ethoxyethyl-N-methylbenzylamine?

Advanced

Discrepancies (e.g., aldehyde vs. carboxylic acid products) arise from:

- Variable reaction conditions (pH, temperature, oxidizer strength).

- Impurities in starting materials or solvents.

Methodological Resolution:

Comparative Analysis: Replicate studies using identical conditions and high-purity reagents.

Spectroscopic Validation: Use GC-MS or IR to confirm functional groups in products .

Computational Modeling: Predict thermodynamic favorability of pathways via DFT calculations .

What role does N-ethoxyethyl-N-methylbenzylamine play in coordination chemistry, and how can ligand-metal complexes be characterized?

Q. Advanced

- Application: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,O-donor sites .

- Synthesis of Complexes:

- React the ligand with metal salts (e.g., CuCl₂) in ethanol under reflux.

- Isolate complexes via solvent evaporation and recrystallization.

Characterization Techniques:

- Single-Crystal XRD: Resolve metal-ligand coordination geometry.

- UV-Vis Spectroscopy: Identify d-d transitions in metal centers.

How does the stability of N-ethoxyethyl-N-methylbenzylamine vary under different pH and temperature conditions?

Q. Advanced

- Acidic Conditions (pH < 3): Rapid hydrolysis of the ethoxyethyl group occurs, forming benzyl alcohol derivatives .

- Alkaline Conditions (pH > 10): Stable but may undergo nucleophilic substitution at elevated temperatures.

Experimental Protocol for Stability Testing:

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and 60°C.

Analyze degradation products via HPLC-MS .

What analytical techniques are most effective for characterizing N-ethoxyethyl-N-methylbenzylamine and its derivatives?

Q. Advanced

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.4 (ethoxy CH₃), δ 3.5–3.7 (N-CH₂) .

- ¹³C NMR: Confirm N-methyl (δ 35–40 ppm) and ethoxy (δ 65–70 ppm) groups.

- Mass Spectrometry: ESI-MS for molecular ion detection (m/z 179.26) .

Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。